(2R)-2-(dimethylamino)butanedioic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI Key |
AXWJKQDGIVWVEW-SCSAIBSYSA-N |
Isomeric SMILES |
CN(C)[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Analytical Techniques in the Scientific Investigation of 2r 2 Dimethylamino Butanedioic Acid
Spectroscopic Characterization Methodologies for Chiral Compounds
Spectroscopic methods provide detailed information regarding the molecular structure and stereochemistry of chiral molecules. By interacting with electromagnetic radiation, molecules generate unique spectral fingerprints that allow for their unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure of molecules. For a chiral compound like (2R)-2-(dimethylamino)butanedioic acid, NMR can confirm the connectivity of atoms and is crucial for determining its absolute configuration. While standard ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, advanced NMR methods are required to differentiate between enantiomers.
The direct analysis of a racemic mixture by NMR typically does not distinguish between enantiomers, as they are isochronous (resonate at the same frequency). To achieve separation of signals, chiral auxiliary agents are employed. These can include:
Chiral Derivatizing Agents (CDAs): The enantiomeric compound is reacted with an enantiomerically pure CDA to form diastereomers. mdpi.com These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of each enantiomer. mdpi.com
Chiral Solvating Agents (CSAs): The compound is dissolved in a chiral solvent or with a chiral solvating agent, leading to the formation of transient, diastereomeric solvates that exhibit different chemical shifts. mdpi.com
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which is instrumental in confirming the relative stereochemistry in more complex diastereomeric derivatives. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is hypothetical and based on the analysis of structurally similar compounds like succinic acid.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Hα (on C2) | ~3.5 - 3.8 | Doublet of doublets (dd) |
| Hβ (on C3) | ~2.7 - 2.9 | Multiplet (m) |
| N(CH₃)₂ | ~2.6 - 2.8 | Singlet (s) |
| COOH | ~10 - 13 | Broad singlet (br s) |
Mass Spectrometry (MS) Techniques for Structural Confirmation
Mass Spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is used to confirm its molecular formula (C₆H₁₁NO₄).
Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed as they can ionize the molecule with minimal fragmentation, allowing for the clear observation of the molecular ion peak.
Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is unique to the molecule's structure and can be used to confirm the connectivity of its constituent parts. While standard MS cannot differentiate between enantiomers, it is often coupled with a chiral separation technique, such as chiral HPLC, for enantiomer-specific detection and quantification. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result | Purpose |
| Ionization Mode | ESI (+) | Generates protonated molecular ion |
| Molecular Formula | C₆H₁₁NO₄ | - |
| Exact Mass | 161.0688 | Confirmation of elemental composition |
| [M+H]⁺ Ion (m/z) | 162.0761 | Confirmation of molecular weight |
| Key MS/MS Fragments | Loss of H₂O, loss of CO₂, loss of (CH₃)₂N group | Structural elucidation and confirmation |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a widely used method that measures the difference in absorption between left and right circularly polarized light by a chiral molecule.
Enantiomers have equal but opposite CD signals, making this technique inherently suitable for their analysis. A pure sample of this compound will produce a characteristic CD spectrum, while its enantiomer, the (2S) form, will produce a mirror-image spectrum. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent.
CD is a powerful tool for:
Confirming Absolute Configuration: The sign of the Cotton effect in the CD spectrum can often be correlated to the absolute configuration of the chiral center.
Assessing Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess (e.e.).
Furthermore, CD detectors can be coupled with High-Performance Liquid Chromatography (HPLC-CD). nih.govresearchgate.net This setup allows for the quantification of enantiomeric purity even without baseline separation of the enantiomers on a non-chiral column, offering a rapid and efficient screening method. nih.govresearchgate.net
Chromatographic Separation and Analysis for Research Purity and Identity
Chromatography is indispensable for separating complex mixtures and is a cornerstone for assessing the purity of chemical compounds. For chiral molecules, specialized chromatographic techniques are required to separate enantiomers.
Chiral HPLC is the gold standard for separating enantiomers and accurately determining the enantiomeric purity of a compound. nih.gov The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.
The selection of the appropriate CSP and mobile phase is critical for achieving separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. nih.gov Method development involves screening different columns and mobile phase compositions (normal-phase, reversed-phase, or polar organic modes) to optimize the resolution between the enantiomeric peaks.
Once a separation method is established, it can be validated to quantify the enantiomeric excess of this compound with high accuracy and precision. nih.gov
Table 3: Illustrative Chiral HPLC Separation Data Data is hypothetical and represents a typical outcome for a successful chiral separation.
| Compound | Retention Time (min) | Peak Area (%) |
| (2S)-2-(dimethylamino)butanedioic acid | 8.52 | 0.5 |
| This compound | 10.16 | 99.5 |
| Resolution (Rs) | 2.1 | - |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
This compound is a polar compound containing two carboxylic acid groups and a tertiary amine. Such polar analytes are often poorly retained on traditional reversed-phase HPLC columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode specifically designed for the separation of polar and hydrophilic compounds.
In HILIC, a polar stationary phase (such as bare silica (B1680970) or a bonded polar functional group) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous content).
Advanced Metabolomics Methodologies in Investigating Related Biological Systems (Non-Clinical Focus)
The investigation of this compound in non-clinical biological systems necessitates the use of advanced analytical techniques capable of identifying and quantifying a wide array of metabolites. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Two of the most powerful and widely used platforms in metabolomics research are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques are instrumental in elucidating the metabolic pathways and cellular functions that may be influenced by or related to this compound, particularly in the context of neurological and cellular metabolism research.
Given the structural similarity of this compound to endogenous metabolites such as amino acids and dicarboxylic acids, metabolomics studies on related compounds in relevant biological systems, such as neuronal cell cultures and brain tissue, can provide a framework for understanding its potential biological roles.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a non-destructive technique that provides detailed structural information and quantification of metabolites in biological samples. For the study of compounds like this compound, ¹H-NMR is particularly valuable for analyzing tissue extracts and biofluids.
Research Findings from NMR-Based Metabolomics of Brain Tissue Extracts:
In studies investigating the metabolic profiles of brain tissue, NMR spectroscopy has been successfully employed to identify and quantify a range of metabolites, including those structurally related to butanedioic acid (succinate). For instance, metabolic profiling of rat brain tissue extracts using ¹H-NMR can resolve and quantify key neurochemicals. acs.orgresearchgate.net These studies provide a baseline understanding of the neurochemical environment where a compound like this compound might exert its effects.
An example of metabolite concentrations determined by ¹H-NMR in rat brain tissue extracts is presented in the table below. Such data is crucial for understanding the baseline metabolic state of neuronal tissues and for detecting any perturbations that might be induced by exogenous compounds. nih.gov
| Metabolite | Concentration (µmol/g wet weight) in Rat Brain Tissue |
|---|---|
| Succinate | 1.15 ± 0.12 |
| Glutamate | 12.3 ± 0.8 |
| N-Acetylaspartate | 9.4 ± 0.5 |
| Taurine | 8.5 ± 0.7 |
| myo-Inositol | 7.8 ± 0.6 |
This table is representative of data that can be generated using ¹H-NMR spectroscopy for the analysis of brain tissue extracts. The values are illustrative and based on findings in the field.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity for the detection and quantification of a vast number of metabolites, even at very low concentrations. This makes it an ideal technique for untargeted and targeted metabolomic analyses of complex biological samples like cell cultures and cerebrospinal fluid.
Research Findings from LC-MS-Based Metabolomics of N-Methylated Amino Acids:
Given that this compound is a dimethylated amino acid derivative, studies focusing on the quantification of other N-methylated amino acids, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), are highly relevant. These molecules are important in various physiological processes, and their accurate quantification is crucial. LC-MS/MS methods have been developed for the sensitive and specific measurement of these compounds in biological fluids. mdpi.comnih.gov
The following table presents typical concentration ranges for arginine and its methylated derivatives in cerebrospinal fluid, as determined by LC-MS/MS. This type of quantitative data is vital for understanding the metabolic pathways involving methylation and amino acid metabolism. nih.govammes.org
| Metabolite | Typical Concentration Range in Human Cerebrospinal Fluid (µM) |
|---|---|
| Arginine | 15 - 30 |
| Asymmetric Dimethylarginine (ADMA) | 0.1 - 0.5 |
| Symmetric Dimethylarginine (SDMA) | 0.1 - 0.6 |
| L-N-Monomethyl Arginine (L-NMMA) | 0.05 - 0.2 |
This table illustrates the type of quantitative data obtainable from targeted LC-MS/MS analysis of N-methylated amino acids in cerebrospinal fluid. The values are based on published research findings.
Metabolomic Profiling of Neuronal and Glial Cell Cultures:
Untargeted metabolomics using high-resolution LC-MS can be applied to cultured cells, such as neuroblastoma cells or primary astrocytes, to investigate the biochemical effects of novel compounds. nih.govnih.gov For example, treating neuroblastoma cells with a substance and subsequently analyzing the intracellular and extracellular metabolites can reveal perturbations in key metabolic pathways, such as amino acid metabolism, energy metabolism, and lipid metabolism. nih.govresearchgate.net
A hypothetical study on the effect of a compound on neuroblastoma cell metabolism might yield results like those presented below, showcasing significant changes in metabolite levels.
| Metabolite | Fold Change in Treated vs. Control Neuroblastoma Cells | Pathway Implication |
|---|---|---|
| Glutamate | +2.5 | Amino Acid Metabolism, Neurotransmission |
| Aspartate | +1.8 | Amino Acid Metabolism, TCA Cycle |
| Lactate | +1.5 | Glycolysis |
| Succinate | -1.7 | TCA Cycle |
| Phenylalanine | -2.1 | Amino Acid Metabolism |
This table provides an example of the kind of data generated in an untargeted metabolomics study on cell cultures, demonstrating how the effects of a test compound on cellular metabolism can be quantified.
By employing these advanced metabolomics methodologies, researchers can systematically investigate the biological impact of this compound in non-clinical settings. The data generated from such studies, including comprehensive metabolite profiles and quantitative changes in specific molecules, are essential for building a detailed understanding of its mechanism of action and its effects on cellular and systemic metabolism.
Computational and Theoretical Investigations of 2r 2 Dimethylamino Butanedioic Acid
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of (2R)-2-(dimethylamino)butanedioic acid. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and reactivity.
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the mechanisms of chemical reactions involving molecules like this compound. mdpi.com DFT calculations can elucidate the step-by-step pathway of a reaction, identify intermediates and transition states, and determine the activation energies associated with each step. researchgate.net This information is crucial for understanding the feasibility and kinetics of a reaction.
For instance, in studying the enzymatic or synthetic reactions involving the carboxyl or amino groups of this compound, DFT can be employed to model the interaction with catalysts or other reactants. By calculating the potential energy surface, researchers can identify the most favorable reaction pathway. A hypothetical reaction coordinate for the N-demethylation of this compound is presented below, illustrating the energy changes as the reaction progresses from reactants to products through a transition state.
Interactive Data Table: Hypothetical DFT Calculation Results for N-demethylation
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
| Reactant Complex | 0.0 | C-N bond length: 1.48 Å |
| Transition State | +25.3 | C-N bond length: 1.85 Å |
| Product Complex | -15.8 | C-N bond broken |
Note: The data in this table is illustrative and intended to represent typical outputs of a DFT study.
The electronic structure of this compound can be analyzed through its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, suggesting sites for nucleophilic attack.
Analysis of the molecular orbitals of this compound would likely reveal that the HOMO is localized on the nitrogen atom of the dimethylamino group and the oxygen atoms of the carboxyl groups, due to the presence of lone pair electrons. The LUMO would be expected to be distributed over the carbonyl carbons of the carboxyl groups, which are electrophilic centers. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions. nih.govmdpi.com
For this compound, MD simulations can be used to explore its vast conformational landscape. The molecule possesses several rotatable bonds, leading to a multitude of possible three-dimensional structures. MD simulations can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, such as an enzyme's active site. nih.gov
Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules, such as water, or with other solutes. These simulations can provide insights into solvation energies, hydrogen bonding networks, and the formation of aggregates.
Interactive Data Table: Illustrative Conformational Analysis from MD Simulation
| Dihedral Angle | Most Populated Range (degrees) | Corresponding Conformer |
| Cα-Cβ-Cγ-Oδ1 | -60 to -80 | Gauche(-) |
| N-Cα-Cβ-Cγ | 160 to 180 | Anti-periplanar |
| C-N-Cα-Cβ | -170 to -150 | Trans |
Note: This table presents a simplified, hypothetical output from a conformational analysis to illustrate the type of data obtained from MD simulations.
Modeling of Reaction Mechanisms and Transition States
The modeling of reaction mechanisms and the characterization of transition states are crucial for a comprehensive understanding of chemical reactivity. nih.gov Computational methods, particularly quantum chemical calculations, allow for the precise location of transition state structures on the potential energy surface. nih.gov A transition state is a first-order saddle point, representing the highest energy point along the reaction coordinate. nih.gov
For reactions involving this compound, such as its synthesis or degradation, computational modeling can be used to visualize the geometry of the transition state. This provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction. The calculated vibrational frequencies of the transition state structure can confirm its identity, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data or for identifying unknown compounds. mdpi.com For this compound, techniques like DFT can be used to calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com
The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the computed spectrum with an experimental one, researchers can confirm the structure of the synthesized molecule. Similarly, the calculation of NMR chemical shifts and coupling constants can aid in the assignment of peaks in experimental NMR spectra, providing detailed information about the chemical environment of each atom.
Interactive Data Table: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Value | Assignment |
| IR Spectroscopy | 1720 cm⁻¹ | C=O stretch (carboxyl) |
| ¹H NMR Spectroscopy | 2.85 ppm | -N(CH₃)₂ singlet |
| ¹³C NMR Spectroscopy | 175.4 ppm | C=O (carboxyl) |
Note: The values in this table are illustrative and represent the type of data that can be generated through computational prediction of spectroscopic properties.
Role in Biochemical and Enzymatic Research Strictly Non Clinical
Investigation as a Metabolite or Intermediate in Fundamental Metabolic Pathways (Non-Human Specific)
Currently, there is limited direct evidence in published literature to suggest that (2R)-2-(dimethylamino)butanedioic acid is a natural metabolite or a key intermediate in fundamental metabolic pathways in non-human organisms. Metabolic pathways involving amino acids are extensive and crucial for cellular function nih.govyoutube.com. While the metabolism of aspartic acid is well-characterized, the metabolic fate of its N,N-dimethylated counterpart is not as thoroughly understood.
Research into the metabolism of other N,N-dimethylated compounds, such as N,N-dimethyltryptamine, has identified specific enzymatic pathways for their transformation nih.gov. However, analogous pathways for this compound have not been detailed. The study of amino acid catabolism in microorganisms reveals diverse metabolic routes, but specific pathways for N,N-dimethylated amino acids are not prominently featured hi.ismdpi.com. The use of diazomethane (B1218177) in the analysis of organic acids can lead to the artificial N-methylation and N,N-dimethylation of amino acids, which underscores the need for careful interpretation of metabolic data nih.gov.
Further research, potentially utilizing labeled isotopes and advanced mass spectrometry techniques, would be necessary to definitively establish whether this compound plays a role as a metabolite or intermediate in any non-human biological systems.
Enzymatic Interactions and Biocatalysis Studies
The interaction of this compound with enzymes is a key area of biochemical research, particularly in the fields of biocatalysis and enzyme kinetics.
The specificity of enzymes towards substrates is a fundamental aspect of their function. Studies on proteolytic enzymes have investigated their action on N,N-dimethylated proteins researchgate.netnih.gov. These studies provide insights into how the dimethylation of amino groups can influence enzyme-substrate interactions. For instance, the proteolysis of N,N-dimethylcasein by enzymes like trypsin and chymotrypsin (B1334515) has been examined to understand the impact of such modifications on the rate of hydrolysis researchgate.netresearchgate.net. While these studies focus on proteins, the principles of molecular recognition are relevant to understanding how enzymes might interact with smaller molecules like this compound.
The mechanisms by which enzymes catalyze reactions are central to biochemistry. For molecules like this compound, potential enzyme-catalyzed transformations could involve the hydrolysis of an ester or amide linkage if the molecule were derivatized.
Proteases, for example, catalyze the hydrolysis of peptide bonds through various mechanisms, often involving a catalytic triad (B1167595) of amino acid residues mdpi.com. The study of their activity on N,N-dimethylated proteins suggests that the presence of the dimethylamino group can affect the accessibility of the scissile bond to the enzyme's active site researchgate.net.
Lipases catalyze the hydrolysis of esters, typically through a serine hydrolase mechanism. The enantioselective resolution of chiral esters by lipases is a well-established technique in biocatalysis mdpi.com. The mechanism involves the formation of a tetrahedral intermediate, and the stereoselectivity arises from the differential stability of the transition states for the two enantiomers within the chiral environment of the enzyme's active site. While not directly studying this compound, research on the lipase-catalyzed resolution of related chiral esters provides a framework for understanding potential enzymatic transformations nih.govresearchgate.net.
| Enzyme Class | Potential Reaction Type | Relevance to this compound | General Mechanistic Feature |
|---|---|---|---|
| Proteases | Amide bond hydrolysis (of derivatives) | Studies on N,N-dimethylated proteins indicate altered substrate recognition. researchgate.netresearchgate.net | Often involves a catalytic triad (e.g., Ser-His-Asp). mdpi.com |
| Lipases | Ester hydrolysis (of derivatives) | Used for kinetic resolution of chiral esters, indicating potential for enantioselective transformations. mdpi.comnih.govresearchgate.net | Typically involves a serine hydrolase mechanism with a tetrahedral intermediate. |
| Amidases | Amide hydrolysis | Could potentially act on amide derivatives of the compound. | Hydrolyzes non-peptide carbon-nitrogen bonds. |
Role as a Chiral Building Block in Biologically Inspired Chemical Syntheses
Chiral molecules are of immense importance in synthetic organic chemistry, particularly for the preparation of enantiomerically pure compounds . This compound, with its defined stereochemistry, represents a potential chiral building block for the synthesis of more complex molecules.
The use of chiral auxiliaries is a common strategy in asymmetric synthesis to control the stereochemical outcome of a reaction wikipedia.orgwilliams.eduharvard.edu. While there are no specific examples in the reviewed literature of this compound being used as a chiral auxiliary, its structure contains the necessary elements—a stereocenter and functional groups (carboxyl and amino) that can be used to attach it to a prochiral substrate.
More directly, it can serve as a chiral synthon, where the entire molecule or a significant fragment is incorporated into the final target molecule. Asymmetric synthesis of complex molecules often relies on the availability of such chiral starting materials rsc.orgnih.govrsc.orgresearchgate.net. The synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines, for example, demonstrates the utility of chiral precursors in creating stereochemically defined products rsc.org. The development of stereodivergent synthetic methods further expands the utility of chiral building blocks nih.gov.
Molecular Interactions with Biomolecules (Excluding Physiological Outcomes)
The study of non-covalent interactions between small molecules and biomacromolecules like proteins is fundamental to understanding many biological processes at a molecular level researchgate.netnih.govresearchgate.net. The specific interactions of this compound with biomolecules have not been extensively characterized. However, based on its structure, several types of non-covalent interactions can be predicted.
Biophysical techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for characterizing the thermodynamics and structural details of protein-ligand interactions researchgate.net. Computational methods like molecular docking and molecular dynamics simulations can also provide valuable insights into the potential binding modes and affinities of small molecules to their biological targets nih.govaps.org. While studies have been conducted on the interaction of N-methyl-D-aspartate (NMDA) with its receptors, these are focused on a related but distinct molecule and its physiological role researchgate.netnih.govnih.govnih.gov.
| Functional Group | Potential Non-Covalent Interaction | Interacting Biomolecule Partner |
|---|---|---|
| Carboxyl groups | Hydrogen bonding, Electrostatic interactions (ion pairing) | Basic amino acid residues (e.g., Lys, Arg), polar residues (e.g., Ser, Thr) |
| Dimethylamino group | Hydrogen bonding (as acceptor), Van der Waals interactions | Acidic amino acid residues (e.g., Asp, Glu), polar residues |
| Alkyl backbone | Van der Waals interactions, Hydrophobic interactions | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |
Applications in Advanced Chemical Synthesis Research Non Pharmaceutical/clinical Focus
Utilization as Asymmetric Reagents and Catalysts in Organic Transformations
The inherent chirality of (2R)-2-(dimethylamino)butanedioic acid makes it an excellent starting point for the development of chiral ligands and catalysts for asymmetric transformations. These reactions are crucial in modern organic synthesis, where the selective production of a single enantiomer of a chiral molecule is often required.
Researchers have incorporated N,N-Dimethyl-D-aspartic acid into more complex molecular frameworks to create ligands that can coordinate with metal centers. These chiral metal complexes then act as catalysts, directing the stereochemical outcome of a reaction to favor one enantiomer over the other. For example, derivatives of this amino acid have been used to form ligands for transition metals used in catalytic processes like asymmetric hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions. The predictable stereochemistry of the (2R) center is transferred to the products of the reaction, often with high levels of enantioselectivity.
The effectiveness of such catalysts is typically measured by the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer. The development of chiral Lewis acid catalysts is a significant area of asymmetric synthesis.
Table 1: Application of this compound Derivatives in Asymmetric Catalysis
| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Chiral Lanthanum(III)–pybox catalyst | Vinylogous Mannich reaction | 2-(5H)-furanone derivatives and N-diphenylphosphinoyl imines | 68–84% |
| C2-symmetric pyridinebis(oxazolinyl) Cu(II) complex | Mukaiyama aldol (B89426) reaction | Silylketene acetal (B89532) and (benzyloxy)acetaldehyde | Up to 98% |
| Chiral Phosphoric Acids (CPAs) | Mannich-type reactions | Various imines and nucleophiles | High |
Ligand Design and Coordination Chemistry Research
The structure of this compound, featuring two carboxylate groups and a dimethylamino group, makes it an effective chelating ligand. These groups can simultaneously bind to a single metal ion, forming a stable, multi-ring coordination complex. This tridentate (three-point) binding capability is of significant interest in coordination chemistry.
Scaffolds for the Construction of Complex Chiral Architectures
In the synthesis of complex molecules, such as natural products or novel organic materials, chemists often rely on "chiral pool synthesis." This strategy utilizes readily available, enantiomerically pure molecules as starting materials, or "scaffolds," to build more complex structures. This compound is a valuable member of this chiral pool.
Its defined stereocenter and multiple functional groups provide a rigid and predictable starting point for multi-step syntheses. Organic chemists can selectively modify the carboxylic acid and dimethylamino groups to build out complex molecular frameworks. The original stereochemistry at the C2 position is preserved throughout the synthetic sequence, ensuring the final product has the desired absolute configuration. This approach has been used to synthesize a variety of complex chiral molecules, including non-aromatic nitrogen heterocycles like substituted pyrrolidines and piperazines, which are important structural motifs in many biologically active compounds. mdpi.com For instance, chiral unsaturated benzylamines, prepared from (S)-amino acids, can be used to create 2,5-trans-disubstituted piperazine (B1678402) derivatives. mdpi.com
Probe Development for Mechanistic Studies in Chemical Biology
While this article focuses on non-clinical applications, the compound's interaction with biological systems, particularly the NMDA receptor, inspires its use in developing research tools for chemical biology. wikipedia.org Chemical probes are molecules designed to study biological processes at a molecular level.
Researchers can synthesize derivatives of this compound that incorporate reporter groups, such as fluorescent tags or isotopically labeled atoms (e.g., ¹³C, ¹⁵N, ²H). These modified molecules, or probes, retain the core structure necessary for binding to their biological target. By tracking the fluorescent signal or the isotopic label, scientists can investigate the dynamics of receptor binding, probe the structure of enzyme active sites, and elucidate complex biochemical pathways. acs.org This application does not involve treating a disease but rather uses the molecule as a sophisticated tool to gain fundamental knowledge about biological mechanisms. acs.org
Future Directions and Emerging Research Avenues for 2r 2 Dimethylamino Butanedioic Acid Research
Integration of Advanced Analytical and Computational Platforms for Comprehensive Studies
The comprehensive characterization of (2R)-2-(dimethylamino)butanedioic acid and its interactions in complex systems necessitates the integration of sophisticated analytical techniques with powerful computational models. Future research will likely focus on developing high-throughput and highly sensitive methods for its enantioselective analysis.
Advanced chromatographic techniques, particularly ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), are central to this effort. researchgate.netsemanticscholar.org The development of novel chiral stationary phases specifically designed for N-alkylated amino acids will be crucial for achieving rapid and efficient separation from its (2S)-enantiomer and other related compounds. Furthermore, the application of ion mobility-mass spectrometry (IM-MS) is an emerging frontier that can provide an additional dimension of separation based on molecular shape and size, which is invaluable for resolving isobaric and isomeric species without extensive derivatization. nih.gov
Computational chemistry will play a synergistic role in these analytical advancements. Density Functional Theory (DFT) calculations, for instance, can be employed to predict the collisional cross-section (CCS) values of different isomers, aiding in their identification via IM-MS. nih.gov Molecular modeling can also simulate the interactions between this compound and chiral stationary phases, accelerating the rational design of more effective chromatographic separation methods. This combination of predictive modeling and empirical analysis will enable a more profound understanding of the compound's physicochemical properties and behavior.
| Platform | Primary Function | Key Advantage for this Compound | Emerging Research Focus |
|---|---|---|---|
| Chiral UHPLC-MS/MS | Enantioselective separation and quantification | High sensitivity and specificity for detection in complex matrices. researchgate.net | Development of novel stationary phases for N-dimethylated dicarboxylic acids. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on size, shape, and charge | Distinguishes between isomers without derivatization, providing structural insight. nih.gov | Coupling with fast chiral LC for comprehensive, multi-dimensional analysis. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and conformational analysis | Provides detailed information on the 3D structure in solution. nih.gov | Use of chiral solvating agents to improve enantiomeric discrimination. |
| Computational Modeling (e.g., DFT) | Prediction of properties and simulation of interactions | Aids in interpreting experimental data (e.g., predicting CCS values for IM-MS). nih.gov | Modeling interactions with enzyme active sites or chiral catalysts to guide design. |
Exploration of Novel Biocatalytic Pathways and Enzyme Engineering Applications
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. mdpi.com Future research into this compound will increasingly focus on discovering and engineering enzymes capable of its stereoselective synthesis. While natural pathways for this specific compound are not well-documented, several enzyme classes represent promising starting points for engineering efforts. nih.gov
N-methyltransferases are a key area of interest, as these enzymes are responsible for the methylation of a wide array of natural products, including amino acids. manchester.ac.uk Through directed evolution and protein engineering, it may be possible to modify the substrate specificity and catalytic activity of a known N-methyltransferase to perform a double methylation on the amino group of (2R)-aspartic acid. nih.gov
Another promising avenue involves engineering amine dehydrogenases or transaminases. nih.govnih.gov Transaminases are particularly valuable biocatalysts for creating chiral amines from prochiral ketones. scispace.comillinois.edu While they typically produce primary amines, extensive engineering has proven successful in altering their substrate scope and reaction mechanisms. An engineered transaminase could potentially be developed to catalyze the reductive amination of a suitable keto-acid precursor with dimethylamine (B145610), or a related strategy could be devised using other enzyme classes like imine reductases. These enzyme-driven approaches benefit from mild reaction conditions and high stereoselectivity, aligning with the principles of green chemistry. mdpi.comnih.gov
| Enzyme Class | Potential Precursor | Reaction Type | Primary Engineering Goal |
|---|---|---|---|
| N-Methyltransferase (NMT) | (2R)-2-aminobutanedioic acid (D-Aspartic acid) | Iterative N-methylation | Enhance activity for dual methylation and ensure high stereospecificity. manchester.ac.uk |
| Amine Transaminase (ATA) | 2-oxobutanedioic acid (Oxaloacetic acid) | Reductive amination with dimethylamine as donor | Overcome the typical limitation to primary amines by engineering the active site to accept a dimethylamino group. nih.govillinois.edu |
| N-Methyl Amino Acid Dehydrogenase (NMAADH) | 2-oxobutanedioic acid + Methylamine | Reductive amination followed by a second methylation step | Broaden substrate specificity to accept the dicarboxylic acid backbone and engineer for a subsequent methylation. manchester.ac.uk |
| Engineered Nitrene Transferase | Butanedioic acid ester | Direct C-H Amination | Develop enzymes for site- and stereoselective amination at the C2 position of a simple dicarboxylic acid. nih.gov |
Design of Next-Generation Chiral Reagents and Building Blocks
The unique structural features of this compound—a chiral center, a tertiary amine, and two carboxylic acid functionalities—make it an attractive candidate for development as a next-generation chiral building block. Unnatural amino acids are indispensable components in medicinal chemistry for the synthesis of peptidomimetics and other complex drug molecules. nih.govnih.gov
Future research will likely explore its use as a chiral ligand in asymmetric metal catalysis. mdpi.com The two carboxyl groups and the dimethylamino group can act as coordination sites for a metal center, creating a rigid, well-defined chiral environment. Such ligands could be applied to a variety of enantioselective transformations. The modification of readily available amino acids to create novel ligands is a well-established and powerful strategy in catalysis. researchgate.net
Furthermore, this compound can serve as a versatile starting material for the asymmetric synthesis of other complex, high-value molecules. nih.gov Its multiple functional groups allow for diverse chemical modifications, enabling the construction of novel scaffolds for drug discovery and materials science. For example, its di-acid structure could be used to synthesize chiral polyamides or polyesters with unique properties, or it could be incorporated into peptide structures to induce specific conformations and increase resistance to proteolytic degradation. benthamdirect.com
| Application Area | Role of this compound | Potential Outcome/Product | Rationale |
|---|---|---|---|
| Asymmetric Catalysis | Chiral Ligand | Novel enantioselective catalysts for C-C and C-N bond formation. | The tridentate (N,O,O) coordination potential provides a rigid chiral pocket around a metal center. mdpi.comresearchgate.net |
| Peptidomimetics | Unnatural Amino Acid Building Block | Peptides with enhanced stability, cell permeability, and specific secondary structures. | The N,N-dimethyl group restricts bond rotation and prevents hydrogen bonding, influencing peptide conformation and improving pharmacokinetic properties. benthamdirect.com |
| Chiral Polymers | Monomer | Specialty polymers with defined stereochemistry for applications in chiral separations or as functional materials. | The di-acid functionality allows for polymerization into polyesters or polyamides. |
| Asymmetric Synthesis | Chiral Auxiliary or Synthon | Enantiomerically pure complex molecules (e.g., alkaloids, heterocyclic compounds). | Serves as a rigid scaffold from which new stereocenters can be introduced with high diastereoselectivity. nih.govrsc.org |
Q & A
Q. What experimental strategies are recommended for synthesizing (2R)-2-(dimethylamino)butanedioic acid with high enantiomeric purity?
Synthesis of this compound requires stereoselective methods to ensure the (2R) configuration. A common approach involves chiral resolution using tert-butoxycarbonyl (Boc) protection. For example, tert-butoxycarbonylamino intermediates (e.g., N-Boc-D-aspartic acid derivatives) can be synthesized via asymmetric catalysis or enzymatic resolution . Post-synthesis, purification via recrystallization or chiral chromatography (e.g., using cellulose-based columns) is critical to achieve >98% enantiomeric excess. Analytical validation using polarimetry and chiral HPLC is recommended .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm stereochemistry and detect impurities. For example, the dimethylamino group’s protons appear as a singlet near δ 2.2–2.5 ppm, while the carboxylic acid protons (if protonated) may appear as broad peaks .
- Mass Spectrometry (LC-MS/HRMS): High-resolution MS validates molecular weight (C₆H₁₁NO₄, theoretical m/z 161.0688 [M-H]⁻). Isotopic patterns help detect halogenated impurities .
- X-ray Crystallography: Resolves absolute configuration but requires high-quality single crystals .
Q. How do the physicochemical properties of this compound influence its solubility and reactivity in aqueous buffers?
The compound’s solubility in water (~50 mg/mL at pH 7) stems from its carboxylic acid and tertiary amine groups, which ionize in physiological pH ranges. Reactivity studies show that the dimethylamino group undergoes quaternization under acidic conditions, while the carboxylic acid participates in esterification or amide coupling . Stability tests (e.g., pH 3–9, 25°C) indicate degradation <5% over 24 hours, making it suitable for biological assays .
Advanced Research Questions
Q. What advanced methods are available for resolving enantiomeric impurities in this compound?
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases like hexane:isopropanol:trifluoroacetic acid (80:20:0.1) for baseline separation .
- Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures, achieving >99% ee .
- Circular Dichroism (CD): Quantifies enantiomeric excess by analyzing Cotton effects near 210–230 nm .
Q. How can computational modeling predict the biological interactions of this compound?
- Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the carboxylic acid’s oxygen shows high electronegativity (−0.45 e⁻), favoring hydrogen bonding with proteins .
- Molecular Dynamics (MD): Simulates binding to enzymes like aspartate transaminase, revealing key residues (e.g., Arg386) that stabilize the compound via salt bridges .
Q. How should researchers address contradictions in spectral data or bioactivity results for this compound?
- Data Triangulation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For bioactivity discrepancies, repeat assays under standardized conditions (e.g., fixed pH, temperature) .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., oxidation at the dimethylamino group) that may interfere with assays .
Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
